molecular formula C13H18O B105944 4-(2-Ethoxyphenyl)-2-methyl-1-butene CAS No. 18272-87-2

4-(2-Ethoxyphenyl)-2-methyl-1-butene

Cat. No.: B105944
CAS No.: 18272-87-2
M. Wt: 190.28 g/mol
InChI Key: GZKJUKSCXOBHLX-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-2-methyl-1-butene is an organic compound characterized by the presence of an ethoxyphenyl group attached to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene typically involves the reaction of 2-ethoxyphenyl derivatives with appropriate butene precursors. One common method involves the use of Grignard reagents, where 2-ethoxyphenyl magnesium bromide reacts with 2-methyl-1-butene under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The reaction conditions are optimized to ensure high purity and yield, often involving temperature control, pressure adjustments, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of 4-(2-ethoxyphenyl)-2-methyl-1-butanone.

    Reduction: Formation of 4-(2-ethoxyphenyl)-2-methylbutane.

    Substitution: Formation of 4-(2-bromoethoxyphenyl)-2-methyl-1-butene.

Scientific Research Applications

4-(2-Ethoxyphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the butene chain can undergo metabolic transformations. These interactions and transformations can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-2-methyl-1-butene: Similar structure with a methoxy group instead of an ethoxy group.

    4-(2-Ethoxyphenyl)-2-methyl-1-pentene: Similar structure with an extended butene chain.

    4-(2-Ethoxyphenyl)-2-methyl-1-propene: Similar structure with a shorter butene chain.

Uniqueness

4-(2-Ethoxyphenyl)-2-methyl-1-butene is unique due to the specific positioning of the ethoxy group and the butene chain, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethoxy group enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-ethoxy-2-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-14-13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKJUKSCXOBHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641212
Record name 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18272-87-2
Record name 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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